molecular formula C12H9ClO B1594416 4-Chloro-2-phenylphenol CAS No. 607-12-5

4-Chloro-2-phenylphenol

Cat. No.: B1594416
CAS No.: 607-12-5
M. Wt: 204.65 g/mol
InChI Key: DSQWWSVOIGUHAE-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylphenol (CAS 607-12-5) is a high-purity, chlorinated phenylphenol derivative supplied as a white to off-white crystalline solid with a characteristic phenolic odor . With a defined molecular formula of C12H9ClO and a molecular weight of 204.65 g/mol, this compound is characterized by a rigorous quality control process to ensure ≥98% purity, as confirmed by HPLC analysis . This reagent is primarily utilized as a key intermediate in organic synthesis, facilitating the production of more complex molecules in pharmaceuticals and agrochemicals . Its documented antimicrobial and fungicidal properties also make it a compound of interest for developing preservative formulations for industrial and laboratory applications, as well as for related mechanistic studies . Researchers value it as a precursor in medicinal chemistry for synthesizing novel phenolic derivatives. This product is sold for laboratory research and analytical purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or animal use. Buyers are solely responsible for ensuring all compliance with local regulations and patent restrictions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-phenylphenol
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InChI

InChI=1S/C12H9ClO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H
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InChI Key

DSQWWSVOIGUHAE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)O
Source PubChem
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Molecular Formula

C12H9ClO
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DSSTOX Substance ID

DTXSID90110046
Record name 5-Chlorobiphenyl-2-ol
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Molecular Weight

204.65 g/mol
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Vapor Pressure

0.0000107 [mmHg]
Record name 4-Chloro-2-phenylphenol
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CAS No.

607-12-5
Record name 5-Chlorobiphenyl-2-ol
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Record name 4-Chloro-2-phenylphenol
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Record name 2-Phenyl-4-chlorophenol
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Record name 5-chloro[1,1'-biphenyl]-2-ol
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Record name 4-CHLORO-2-PHENYLPHENOL
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Synthetic Methodologies and Reaction Pathways of 4 Chloro 2 Phenylphenol

Precursor Selection and Synthetic Route Design

The design of a synthetic route to 4-Chloro-2-phenylphenol is fundamentally based on the strategic formation of the chlorinated biphenyl (B1667301) scaffold. Key precursors include 2-phenylphenol (B1666276) and 4-chlorophenol (B41353), with synthetic designs focusing on either direct halogenation of the biphenyl core or coupling reactions to construct it.

Direct Halogenation Strategies

Direct chlorination of 2-phenylphenol is a primary and straightforward method for synthesizing this compound. This electrophilic aromatic substitution reaction targets the position para to the hydroxyl group, which is highly activated. Various chlorinating agents and catalytic systems can be employed to achieve this transformation. For instance, research has shown that systems like [phenyliodine(III) bis(trifluoroacetate)] (PIFA) in conjunction with a Lewis acid such as aluminum chloride (AlCl₃) can effectively chlorinate phenolic compounds. researchgate.net This method provides a regioselective approach to introducing the chlorine atom at the desired position on the phenol (B47542) ring. researchgate.net The reaction proceeds under mild conditions and offers high yields when optimized. researchgate.net

Coupling Reactions for Phenolic and Biphenyl Moieties

An alternative to direct halogenation involves the construction of the biphenyl skeleton through cross-coupling reactions, a cornerstone of modern organic synthesis. The Suzuki coupling reaction is a prominent example, typically involving the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. lookchem.comresearchgate.net For the synthesis of this compound, this could involve coupling 2-hydroxyphenylboronic acid with 1-bromo-4-chlorobenzene (B145707) or, conversely, 4-chloro-2-hydroxyphenylboronic acid with bromobenzene. Another related approach is the synthesis of a precursor like 4'-chloro-2-nitrobiphenyl (B3055000) via a Suzuki-type reaction between o-chloronitrobenzene and a borate (B1201080) derivative, which can then be converted to the target phenol. google.com These methods offer versatility but may require the synthesis of specific boronic acid or halide precursors.

Multi-step Synthesis Approaches Incorporating Protection-Deprotection

For more complex synthetic challenges or when functional group compatibility is an issue, multi-step syntheses involving protection and deprotection steps are utilized. The phenolic hydroxyl group is acidic and reactive, and its protection is often necessary to prevent unwanted side reactions during steps like lithiation or Grignard reagent formation.

A common strategy involves protecting the hydroxyl group of a phenolic precursor, such as 2-phenylphenol, as a tetrahydropyranyl (THP) ether. epo.orggoogle.com This is achieved by reacting the phenol with dihydropyran (DHP) under acidic catalysis. epo.orggoogle.com The protection reaction can be performed rapidly and quenched with a strong base to yield the protected compound in high purity, often avoiding the need for chromatographic separation. google.com Once the hydroxyl group is protected, further modifications, such as halogenation or coupling reactions, can be carried out on the aromatic rings. The final step involves the removal (deprotection) of the THP group under acidic conditions to reveal the final this compound product.

An alternative multi-step route can start with a precursor like 4-chlorophenol, which is first nitrated to form 4-chloro-2-nitrophenol. nih.gov The nitro group can then be reduced to an amino group, for example using tin and hydrochloric acid, to yield 2-amino-4-chlorophenol. nih.gov This amino-substituted intermediate can then undergo further reactions, such as a Sandmeyer reaction, to be converted into the target phenolic compound.

Catalytic Systems in this compound Synthesis

The choice of catalyst is critical in the synthesis of this compound, influencing reaction rate, selectivity, and yield.

Lewis Acids: In direct halogenation reactions, Lewis acids like aluminum chloride (AlCl₃) are used to activate the chlorinating agent and enhance the electrophilicity of the chlorine, facilitating the attack on the electron-rich phenol ring. researchgate.net

Palladium Catalysts: Suzuki and other cross-coupling reactions rely heavily on palladium catalysts. These can range from simple palladium salts to complex systems with specific phosphine (B1218219) ligands that stabilize the palladium center and facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. lookchem.comgoogle.com

Phase-Transfer Catalysts (PTC): In reactions involving immiscible aqueous and organic phases, such as the reaction of a phenoxide salt with an organic halide, phase-transfer catalysts are employed. niscpr.res.in These catalysts, often quaternary ammonium (B1175870) salts, transport the aqueous reactant (e.g., phenoxide) into the organic phase, enabling the reaction to proceed. niscpr.res.in

Iron Catalysts: Iron-based catalysts have been explored for C-H functionalization reactions on phenols, including alkylations. chemrxiv.org While not directly for chlorination, these systems highlight the expanding role of inexpensive and environmentally benign metals in phenol chemistry. chemrxiv.org

The following table summarizes various catalytic systems used in reactions relevant to the synthesis of this compound and its precursors.

Table 1: Catalytic Systems in Relevant Synthetic Reactions

Reaction Type Catalyst System Precursors Purpose of Catalyst Reference
Ortho-Chlorination PIFA / AlCl₃ 2-Naphthol In situ generation of electrophilic chlorinating species. researchgate.net
Suzuki Coupling Palladium on Carbon (Pd/C) Phenylboronic acid, 4-Iodophenol Catalyzes C-C bond formation between aryl groups. lookchem.com
Suzuki Coupling Palladium compound / Phase Transfer Catalyst o-Chloronitrobenzene, p-Chlorophenyltrifluoroborate Facilitates cross-coupling in an aqueous medium. google.com
Alkylation FeCl₃ / Trifluoroacetic Acid Phenol, Di-tert-butyl peroxide Dual Brønsted/Lewis acid catalysis for C-C bond formation. chemrxiv.org
Ether Synthesis Multi-site Phase Transfer Catalyst (MPTC) 4-Phenylphenol (B51918), Benzyl chloride Transfers phenoxide anion from aqueous to organic phase. niscpr.res.in

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. Key variables include temperature, solvent, reaction time, and the stoichiometry of reagents and catalysts.

For direct chlorination using the PIFA/AlCl₃ system, studies on related phenols have shown that the equivalents of the reagents are critical. For instance, increasing the equivalents of both PIFA and AlCl₃ can drive the reaction to completion and improve the yield of the monochlorinated product. researchgate.net The choice of solvent is also crucial, with acetonitrile (B52724) proving to be effective for this type of transformation. researchgate.net

In coupling reactions, the base, solvent, and temperature play significant roles. The synthesis of phenolic compounds via hydroxylation of aryl boronic acids showed that a combination of aqueous tert-butyl hydroperoxide (TBHP) as the oxidant and potassium tert-butoxide as the base in water at 50°C provided a high yield of 92%. scispace.com For Suzuki couplings, an aqueous solution of a base like potassium carbonate is common, with reflux temperatures often employed to ensure the reaction goes to completion. lookchem.com

The table below illustrates the impact of optimizing conditions on product yield in relevant synthetic transformations.

Table 2: Optimization of Reaction Conditions and Yields

Reaction Variable Parameter Conditions Yield Reference
Hydroxylation of Phenylboronic Acid Base / Temperature NaOH / 70°C 76% scispace.com
Hydroxylation of Phenylboronic Acid Base / Temperature KOtBu / 50°C 92% scispace.com
tert-Alkylation of 4-Chlorophenol Catalyst Loading 1 equivalent FeCl₃ 51% chemrxiv.org
tert-Alkylation of 2-Phenylphenol Catalyst Loading Higher catalyst loading Moderate-to-good (62-86%) chemrxiv.org
Chlorination of 2-Naphthol Solvent / AlCl₃ equiv. Dichloromethane / 1.0 equiv. 60% researchgate.net
Chlorination of 2-Naphthol Solvent / AlCl₃ equiv. Acetonitrile / 2.4 equiv. 63% researchgate.net

Investigation of By-product Formation in Synthetic Processes

During the synthesis of this compound, the formation of by-products is a significant consideration that can affect the purity and yield of the final product. The nature of these by-products depends heavily on the chosen synthetic route and reaction conditions.

In direct chlorination reactions, common by-products include isomers and polychlorinated species. The hydroxyl and phenyl groups on the 2-phenylphenol precursor direct electrophilic substitution to specific positions. While the para-position to the hydroxyl group is strongly favored, some substitution may occur at other activated positions, leading to isomeric impurities. If the reaction conditions are too harsh or the chlorinating agent is in excess, dichlorination or even trichlorination can occur, resulting in the formation of polychlorinated phenylphenols.

In multi-step syntheses, incomplete reactions or side reactions at any stage can lead to a complex mixture of impurities that are carried through to the final product, complicating purification efforts. For example, during the reduction of a nitro group, incomplete reduction could leave residual nitro-compound in the product mixture.

Spectroscopic and Quantum Chemical Characterization of 4 Chloro 2 Phenylphenol

Advanced Spectroscopic Investigations

Spectroscopic techniques are pivotal in elucidating the structural and electronic properties of molecules. For 4-Chloro-2-phenylphenol, a combination of Fourier Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive understanding of its molecular framework.

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a detailed fingerprint of a molecule by probing its vibrational modes. thermofisher.com Experimental and computational studies have been conducted on this compound and related substituted phenylphenols to assign these vibrational frequencies. researchgate.nettandfonline.com

In a study on substituted 4-phenylphenols, including the 2-chloro derivative (referred to as CP), Fourier Transform infrared spectra were recorded in the 4000–400 cm⁻¹ range, and Fourier Transform Raman spectra were measured from 4000–50 cm⁻¹. researchgate.nettandfonline.com These experimental data were supported by quantum chemical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to compute vibrational wavenumbers and intensities. researchgate.nettandfonline.com The calculated and observed frequencies showed good agreement, with a root mean square (rms) error of 7.44 cm⁻¹ and a corresponding RMSD value of 7.09 cm⁻¹ for 2-chloro-4-phenylphenol (B167023). researchgate.nettandfonline.com The potential energy distribution (PED) was used for the complete assignment of the vibrational modes. researchgate.net

Table 1: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (DFT/B3LYP) (cm⁻¹)
O-H Stretch Data not available Data not available Data not available
C-H Stretch (Aromatic) Data not available Data not available Data not available
C=C Stretch (Aromatic) Data not available Data not available Data not available
C-O Stretch Data not available Data not available Data not available

Note: Specific frequency values for individual modes of this compound were not explicitly detailed in the provided search results. The table structure is based on typical vibrational analyses of phenolic compounds.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra have been measured for this compound and its derivatives, often in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d6) as a solvent. rsc.orgresearchgate.net

Experimental ¹H and ¹³C NMR chemical shifts for 2-chloro-4-phenylphenol have been reported and compared with theoretical values calculated using the gauge-independent atomic orbital (GIAO) method with DFT. researchgate.nettandfonline.com The root mean square deviation (RMSD) between the experimental and theoretical chemical shifts for 2-chloro-4-phenylphenol was found to be 0.19 ppm for ¹H NMR and 6.34 ppm for ¹³C NMR. tandfonline.com This level of agreement validates the computational approach used for structural analysis. tandfonline.com

Table 2: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Experimental Chemical Shift (ppm) Calculated (GIAO/DFT) (ppm)
¹H NMR
H (hydroxyl) Data not available Data not available
Aromatic Protons Data not available Data not available
¹³C NMR
C (hydroxyl-bearing) Data not available Data not available
C (chloro-bearing) Data not available Data not available

Note: Specific chemical shift values for each proton and carbon of this compound were not explicitly provided in the search results. The table is structured to represent a typical NMR data presentation.

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The UV-Vis spectrum of 2-chloro-4-phenylphenol has been measured, and the absorption maxima (λmax) have been compared with results from Time-Dependent Density Functional Theory (TD-DFT) calculations. researchgate.nettandfonline.com

The TD-DFT method was employed to simulate the electronic transitions of the molecule. researchgate.nettandfonline.com The calculated absorption maxima were found to be in good agreement with the experimental data obtained from the UV-Vis spectra. tandfonline.com This correlation helps in understanding the nature of the electronic transitions, which are often linked to the frontier molecular orbitals. tandfonline.com Ultrafast spectroscopic studies on related compounds like 4'-chloro-2-hydroxybiphenyl have also been conducted to investigate excited-state intramolecular proton transfer (ESIPT) processes. rsc.org

Table 3: Experimental and Calculated UV-Vis Absorption Maxima (λmax) for this compound

Solvent Experimental λmax (nm) Calculated λmax (nm) Oscillator Strength (f)

Note: Specific absorption maxima values for this compound were not explicitly detailed in the provided search results. The table is formatted for a standard presentation of UV-Vis data.

Computational and Theoretical Chemistry Studies

Computational chemistry provides invaluable insights into the geometric, electronic, and reactivity properties of molecules, complementing experimental findings.

DFT calculations are a cornerstone of modern computational chemistry, used to determine the optimized ground state geometry and electronic structure of molecules. For 2-chloro-4-phenylphenol, quantum chemical calculations at the DFT/B3LYP/6-311++G(d,p) level of theory have been implemented to study its ground state. researchgate.nettandfonline.com These calculations provide optimized structural parameters such as bond lengths and angles, which have been found to agree well with experimental counterparts where available. tandfonline.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. acadpubl.eumalayajournal.org

For 2-chloro-4-phenylphenol, the frontier molecular orbitals have been calculated to understand the origin of electronic transitions and chemical reactivity. tandfonline.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The distribution of these orbitals provides insight into the regions of the molecule that are most likely to participate in chemical reactions. acadpubl.eu

Conceptual DFT also allows for the calculation of global and local reactivity descriptors. mdpi.com These descriptors, such as chemical potential, hardness, softness, and the Fukui function, provide a quantitative measure of the reactivity of different sites within the molecule. mdpi.comjst.go.jp For instance, the Fukui functions (f⁺ and f⁻) can identify the sites most susceptible to nucleophilic and electrophilic attacks, respectively. mdpi.com Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack. acadpubl.eu

Table 4: Calculated Quantum Chemical Properties for this compound

Property Calculated Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available
Ionization Potential (eV) Data not available
Electron Affinity (eV) Data not available
Electronegativity (χ) Data not available
Chemical Hardness (η) Data not available
Chemical Softness (S) Data not available

Note: Specific quantitative values for these properties for this compound were not available in the provided search results. The table represents the types of data typically generated in such studies.

Analysis of Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential (MESP)

The non-linear optical (NLO) properties and molecular electrostatic potential (MESP) of this compound have been investigated using quantum chemical calculations. These theoretical studies provide insight into the molecule's electronic behavior and reactivity, which are crucial for its potential application in materials science and optoelectronics.

Non-Linear Optical (NLO) Properties: Computational studies based on Density Functional Theory (DFT) have been conducted to evaluate the NLO response of this compound. researchgate.nettandfonline.com Calculations performed at the DFT/B3LYP/6-311++G(d,p) level of theory suggest that this compound is a promising candidate for the development of NLO materials. researchgate.nettandfonline.com The investigation into its NLO behavior is supported by Natural Bond Orbital (NBO) analysis, which helps in understanding the intramolecular charge transfer that contributes to the NLO response. researchgate.nettandfonline.com The potential for NLO applications is a significant finding from these theoretical explorations. tandfonline.com

Molecular Electrostatic Potential (MESP): MESP analysis is a valuable tool for identifying the electronic distribution and reactive sites within a molecule. For this compound, MESP investigations have been carried out to map the electrostatic potential onto the electron density surface. researchgate.nettandfonline.com These studies reveal that the most reactive sites for electrophilic attack are located at the oxygen atoms of the hydroxyl group, which is characterized by a region of negative electrostatic potential. researchgate.nettandfonline.com The MESP topography is instrumental in understanding the molecule's reactivity and intermolecular interaction patterns. researchgate.net

Table 1: Summary of NLO and MESP Computational Findings for this compound
ParameterComputational MethodKey FindingReference
Non-Linear Optical (NLO) PropertiesDFT/B3LYP/6-311++G(d,p)The molecule is predicted to be a potentially good material for NLO applications. researchgate.nettandfonline.com
Molecular Electrostatic Potential (MESP)DFT/B3LYP/6-311++G(d,p)The most reactive sites (negative potential) are located at the oxygen atom. researchgate.nettandfonline.com

Prediction of pKa Values Using Computational Strategies and Charge Distribution Schemes

The acidity constant (pKa) is a fundamental property of phenolic compounds. Computational chemistry offers powerful tools for the in silico prediction of pKa values, avoiding the need for experimental measurements. mdpi.com Various strategies, primarily based on DFT, have been developed to achieve high accuracy. mdpi.comkyushu-u.ac.jp

A common and effective method is the "direct approach," which calculates the Gibbs free energy of deprotonation in a solvent. mdpi.com The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and solvation model. mdpi.comnih.gov Research has shown that protocols using functionals like CAM-B3LYP with the 6-311G+dp basis set, and incorporating a Solvation Model based on Density (SMD) along with two explicit water molecules, can yield highly accurate pKa values for phenols, with a mean absolute error as low as 0.3 pKa units. mdpi.com

For this compound, the pKa value is influenced by the electron-withdrawing chloro group and the ortho-phenyl substituent. While direct computational results for this specific molecule are not broadly published, the pKa of parent compounds and the reliability of modern computational methods allow for a confident theoretical assessment. For instance, the experimental pKa of the related compounds 2-phenylphenol (B1666276) and 4-phenylphenol (B51918) is reported as 9.55. researchgate.netneliti.com Computational models are designed to precisely account for the electronic perturbations caused by substituents like the chlorine atom to predict the final acidity. mdpi.com

Table 2: Experimental pKa Values of Related Phenolic Compounds
CompoundExperimental pKaReference
2-Phenylphenol9.55 researchgate.net
4-Phenylphenol9.55 neliti.com
3-Chlorophenol9.12 nih.gov
4-Nitrophenol7.15 nih.gov

Theoretical Modeling of Intra-molecular Interactions and Hydrogen Bonding

The three-dimensional structure and conformational preferences of this compound are significantly governed by intramolecular interactions, particularly hydrogen bonding. Theoretical modeling using DFT provides detailed insights into these non-covalent forces. researchgate.nettandfonline.com

The most significant intramolecular interaction in this compound is the hydrogen bond formed between the hydrogen atom of the hydroxyl (-OH) group and the π-electron system of the adjacent phenyl ring at the C2 position. cdnsciencepub.com This type of OH···π interaction is a well-documented phenomenon in 2-phenylphenol derivatives. cdnsciencepub.com For the parent compound, 2-phenylphenol, studies combining experimental measurements and theoretical calculations have quantified the strength of this interaction. cdnsciencepub.com In a CCl4 solution, the intramolecularly hydrogen-bonded conformer is favored by a Gibbs free energy difference (ΔG) of approximately -5.6 kJ/mol at 305 K. cdnsciencepub.com

For this compound specifically, DFT calculations have predicted the presence of this stabilizing intramolecular hydrogen bond. researchgate.nettandfonline.com This interaction is crucial as it restricts the rotation around the C-C bond connecting the two phenyl rings, leading to a more planar and rigid molecular conformation. nih.gov Further advanced studies on 2-phenylphenol have revealed that this intramolecular interaction can facilitate an excited-state intramolecular proton transfer (ESIPT), where the phenolic proton transfers to a carbon atom of the adjacent aromatic ring upon photoexcitation. rsc.orgresearchgate.net

Table 3: Theoretical Analysis of Intramolecular Hydrogen Bonding
InteractionMolecule StudiedMethodologyKey FindingReference
Intramolecular OH···π Hydrogen Bond2-PhenylphenolInfrared Spectroscopy & Thermodynamic AnalysisΔG = -5640 ± 2200 J/mol, favoring the H-bonded form. cdnsciencepub.com
Intramolecular Hydrogen Bond2-Chloro-4-phenylphenolDFT/B3LYP/6-311++G(d,p)The presence of an intramolecular hydrogen bond was predicted. researchgate.nettandfonline.com
Excited-State Intramolecular Proton Transfer (ESIPT)2-PhenylphenolPhotolysis & Computational ChemistryDemonstrated proton transfer from the OH group to the 2'-carbon of the phenyl ring. researchgate.net

Environmental Dynamics and Ecotoxicological Implications of 4 Chloro 2 Phenylphenol

Environmental Distribution and Fate

The environmental distribution of 4-Chloro-2-phenylphenol is governed by its physicochemical properties, which dictate its movement and accumulation in various environmental compartments. As a chlorinated phenol (B47542), its fate is influenced by factors such as water solubility, vapor pressure, and its octanol-water partition coefficient (Log K_ow).

This compound has limited solubility in water due to the presence of bulky phenyl rings which impede interaction with water molecules. solubilityofthings.com Conversely, it is more soluble in organic solvents. solubilityofthings.com Fugacity modeling suggests that if released into the environment, this compound would primarily partition to soil and water. industrialchemicals.gov.au One Level III fugacity model predicts a distribution of 73.6% in soil, 25.2% in water, 0.8% in air, and 0.4% in sediment, assuming equal emissions to each compartment. industrialchemicals.gov.au If released solely to water, it is expected that 98.4% would remain in the water column, with the remainder partitioning to sediment. industrialchemicals.gov.au When released to soil, it is anticipated to remain there. industrialchemicals.gov.au

The compound's potential for volatilization from water surfaces to the atmosphere is considered low. service.gov.uk This is supported by its relatively low vapor pressure of 1.07E-05 mm Hg. haz-map.com However, any portion that does enter the atmosphere may be subject to washout by rain and return to terrestrial or aquatic systems. service.gov.uk

Table 1: Predicted Environmental Distribution of 2-Phenylphenol (B1666276) (as an analogue for this compound)

Biodegradation is a key process in the environmental attenuation of this compound. Microbial communities in soil and water can adapt to the presence of chlorophenols and utilize them as a source of carbon and energy. mdpi.comresearchgate.net The degradation of chlorophenols often involves an initial period of acclimation by the microbial population. epa.gov

Studies on related compounds provide insight into the likely biodegradation pathways. For many chlorophenols, aerobic degradation is initiated by hydroxylase enzymes that introduce a second hydroxyl group, forming a chlorocatechol. nih.govnih.gov For instance, a Gram-negative bacterial strain isolated from activated sludge was found to metabolize 4-chloro-2-methylphenol (B52076) via a modified ortho-cleavage pathway, with 2-methyl-4-carboxymethylenebut-2-en-4-olide identified as an intermediate. nih.gov This strain also showed the ability to completely degrade 2,4-dichlorophenol (B122985) and 4-chlorophenol (B41353). nih.gov In another example, Burkholderia sp. RKJ 800 degrades 4-chloro-2-aminophenol by first converting it to 4-chlorocatechol, which is then cleaved to form 3-chloro-cis,cis-muconate. nih.gov It is plausible that this compound degradation follows a similar pathway involving the formation of a substituted catechol intermediate, which is then subject to ring cleavage. researchgate.netacs.org

Microbial communities can adapt to the presence of chlorophenols, leading to faster degradation rates upon subsequent exposures. nih.gov This adaptation has been observed in studies where repeated additions of 4-chlorophenol to marine plankton communities resulted in increased degradation rates. nih.gov The presence of specific contaminants can lead to the enrichment of specialist microbial genera capable of their degradation. mdpi.com For example, in constructed wetlands exposed to pentachlorophenol (B1679276), genera such as Denitromonas and Xenococcus_PCC_7305 became more abundant. mdpi.com Genetically engineered microorganisms have also been developed to enhance the degradation of mixtures of chloro- and methylaromatics, protecting the indigenous microbial community from toxic shock loads. nih.gov

In addition to biodegradation, this compound can be degraded in the environment through abiotic processes, primarily photodegradation and chemical oxidation. nih.gov

Photodegradation involves the breakdown of the compound by light, particularly ultraviolet (UV) radiation from the sun. The process can be direct, through the absorption of photons by the molecule itself, or indirect, mediated by other photosensitive substances in the environment. researchgate.net The photocatalytic degradation of similar compounds, such as 2-phenylphenol and 4-chloro-2-methylphenol, has been demonstrated using semiconductor photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO). researchgate.netresearchgate.net In these systems, UV irradiation generates highly reactive hydroxyl radicals that attack the aromatic ring, leading to its degradation. researchgate.netqut.edu.au The degradation of 2-phenylphenol in the presence of TiO₂ or ZnO yields intermediates such as hydroquinone, p-benzoquinone, phenylhydroquinone (B131500), and dihydroxybiphenyls. researchgate.net

The efficiency of photodegradation can be enhanced by the presence of other oxidizing agents. For the degradation of 4-chloro-2-methylphenol in a UV/TiO₂ system, the addition of oxidants increased the degradation rate in the order of IO₄⁻ > BrO₃⁻ > H₂O₂ > O₂ > ClO₃⁻. researchgate.net The presence of certain metal ions, like Fe³⁺ and Fe²⁺, can also increase the photodegradation rate. researchgate.net

Chemical degradation can also occur through reactions with other chemicals present in the environment. For instance, advanced oxidation processes (AOPs) that generate hydroxyl radicals are effective in removing recalcitrant organic pollutants. researchgate.net Ozonation is another chemical degradation process where the effectiveness can be pH-dependent; for 4-chloro-2-nitrophenol, degradation was significantly more effective under alkaline conditions. bioline.org.br

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log K_ow). For this compound, the log K_ow is reported to be 4.03. researchgate.net This value suggests a potential for bioaccumulation in aquatic organisms. researchgate.net A calculated bioconcentration factor (BCF) of 210 further indicates a high potential for bioconcentration in aquatic life. researchgate.net

However, other assessments of the parent compound, 2-phenylphenol, suggest it has a low bioaccumulation potential and is readily biodegradable. industrialchemicals.gov.au It is important to note that even if a compound has the potential to bioaccumulate, this does not always translate to significant biomagnification through the food web, especially if it is readily metabolized and excreted by organisms. epa.gov

Studies on other phenolic compounds have shown that bioaccumulation is influenced by environmental factors. For example, the bioaccumulation of 4-nonylphenol (B119669) in the oligochaete worm Lumbriculus variegatus increased as the organic matter content of the sediment decreased, likely due to stronger binding of the chemical to organic material, which reduces its bioavailability. nih.gov Chlorophenols have been detected in the tissues of various living organisms, indicating that uptake from the environment occurs. researchgate.net

Ecological Effects on Non-Human Biological Systems

Chlorophenols are recognized as being toxic to aquatic life, with potential impacts on various trophic levels, including primary producers (phytoplankton) and primary consumers (zooplankton). epa.govresearchgate.net The toxicity of chlorophenols generally increases with the degree of chlorination. epa.gov

Studies on plankton communities exposed to chlorophenols have demonstrated a range of effects. In experiments with marine plankton communities, 4-chlorophenol and 2,4-dichlorophenol at a concentration of 1 mg/L inhibited phytoplankton growth, altered species composition, and also affected zooplankton. nih.gov At a lower concentration of 0.3 mg/L, phytoplankton growth was only slightly inhibited. nih.gov Interestingly, inhibitory effects were sometimes observed even after the parent compounds had degraded, suggesting the formation of more toxic intermediate products. nih.gov

Research on 2,3,4,6-tetrachlorophenol (B30399) showed minimal direct effects on the abundance of major phytoplankton phyla (Cyanophyta, Chlorophyta, Chrysophyta). taylorfrancis.com However, a secondary effect was a significant increase in total phytoplankton abundance, particularly of two filamentous cyanobacteria species, which was attributed to a drastic reduction in zooplankton populations that graze on phytoplankton. taylorfrancis.com This highlights the potential for indirect effects on community structure through trophic cascades.

Zooplankton appear to be sensitive to chlorophenol exposure. In the same study with 2,3,4,6-tetrachlorophenol, significant reductions were observed in all major zooplankton taxa, with rotifers being more sensitive than cladocerans and copepods. taylorfrancis.com The zooplankton populations did, however, show recovery over a period of 14 to 42 days after the initial exposure. taylorfrancis.com The presence of predators can also interact with the effects of chemical stressors on zooplankton communities. reabic.net

Table 2: Summary of Ecotoxicological Effects of Chlorophenols on Plankton

Table of Mentioned Compounds

Studies on Microbial Degradation and Adaptation in Environmental Systems

The persistence of chlorinated phenols, including this compound, in the environment is significantly influenced by microbial activity. Certain microorganisms have demonstrated the ability to degrade these compounds, using them as a source of carbon and energy. Bacteria from the genus Pseudomonas are frequently identified as being capable of aerobically degrading chlorophenols. researchgate.net Studies on the closely related compound 4-chlorophenol (4-CP) have shown that bacteria such as Pseudomonas sp. CF600 and Stenotrophomonas maltophilia KB2 can effectively break it down in contaminated soil. nih.gov The efficiency of this biodegradation can be influenced by the presence of other carbon sources; for instance, the addition of sodium benzoate (B1203000) was found to enhance the degradation of 4-CP by Pseudomonas sp. CF600. nih.gov

In general, the microbial metabolism of chlorinated aromatic compounds can proceed through different biochemical pathways. epa.gov Often, microorganisms require a period of acclimation to the pollutant before they can efficiently degrade it. epa.gov Research on various chloroaromatic compounds has isolated specific bacterial strains capable of mineralization. For example, Bacillus mucilaginosus HQ 013329 was identified from polluted soil and sludge samples and showed an ability to degrade dichlorophenols. iaea.org Such studies indicate that specialized microbial communities can adapt to environments contaminated with chlorinated phenols and develop the metabolic pathways necessary for their decomposition.

Table 1: Examples of Microbial Degradation of Chlorophenols

MicroorganismCompound DegradedKey FindingReference(s)
Pseudomonas sp. CF6004-chlorophenolEffective degradation in soil, enhanced by sodium benzoate. nih.gov
Stenotrophomonas maltophilia KB24-chlorophenolCapable of degrading 4-chlorophenol in soil. nih.gov
Pseudomonas genusChlorophenols (general)Known to be abundant in environments where chlorophenols are used as a carbon source. researchgate.net
Bacillus mucilaginosus HQ 013329DichlorophenolsIsolated from polluted sites, capable of degrading multiple chloroaromatic compounds. iaea.org

Formation of Environmentally Persistent or More Ecologically Active Intermediates

The microbial degradation of this compound does not always result in complete mineralization to carbon dioxide and water. The process can lead to the formation of various intermediate metabolites, which may themselves be environmentally significant. The general metabolic pathway for many chlorophenoxy herbicides and chlorobenzenes involves their transformation into chlorophenols, which are then further metabolized into chlorocatechols. epa.gov

Table 2: Potential Degradation Intermediates of Chlorinated Phenols

Parent Compound ClassPotential Intermediate(s)SignificanceReference(s)
ChlorophenolsChlorocatecholsCommon metabolite in microbial degradation pathways. epa.gov
4-Chlorophenol4-Chlorocatechol, HydroquinoneCan be formed during oxidation processes and may influence degradation rates. nih.gov
o-PhenylphenolPhenyl benzoquinone, PhenylhydroquinoneIdentified as products of photolytic degradation. epa.gov

Anthropogenic and Natural Sources in Environmental Contexts

The presence of this compound in the environment is attributed to both direct release from industrial activities and formation as a secondary product from the breakdown of other chemicals.

Phenolic compounds, including chlorinated derivatives, are common pollutants in industrial effluents. cpcb.nic.in Industries such as chemical manufacturing, pharmaceuticals, pulp and paper, and wood preservation are significant sources of these compounds. cpcb.nic.inpjoes.comresearchgate.netaloki.hu Consequently, this compound can be introduced into aquatic ecosystems through the discharge of municipal or industrial sewage into surface waters. cpcb.nic.inpjoes.com The use of phenolic-based disinfectants can also lead to their accumulation in wastewater treatment sludge, which, if applied to land, creates a risk of soil contamination. researchgate.net Agricultural activities contribute to the environmental load of chlorophenols through the use of certain pesticides and biocides, leading to contamination via runoff. cpcb.nic.inpjoes.comaloki.hu

A significant environmental source of this compound is its formation as a metabolite or degradation product of other widely used chemicals. It is recognized as belonging to the group of hydroxychlorobiphenyls, which are known metabolites of chlorinated biphenyls (PCBs). unicartagena.edu.co Furthermore, the environmental transformation of numerous pesticides, particularly phenoxyherbicides, is a well-documented source of various chlorophenols. cpcb.nic.inpjoes.com The biodegradation of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and biocides such as pentachlorophenol (PCP) leads to the formation of simpler chlorophenols. pjoes.compops.int Given these established pathways, it is plausible that this compound arises from the degradation of more complex phenyl-containing pesticides and biocides.

While anthropogenic activities are the primary sources, some chlorophenols may also be formed through natural processes. cpcb.nic.inpjoes.com Research has shown that certain soil fungi, such as those from the Hypholoma genus, can synthesize chlorinated phenols. pjoes.com These compounds can also be produced by plants. cpcb.nic.in Natural formation can occur during the decomposition of organic matter in soil and water, where naturally present phenols react with chlorine, a process that can be mediated by chloroperoxidase enzymes found in microorganisms and plants. pjoes.comresearchgate.net

Table 3: Summary of Sources of this compound

Source TypeSpecific OriginMechanismReference(s)
Anthropogenic Industrial Effluents (Chemical, Pharmaceutical, Paper, etc.)Direct discharge of wastewater. cpcb.nic.inpjoes.comaloki.hu
Agricultural RunoffUse of pesticides and biocides. cpcb.nic.inpjoes.com
Degradation ProductMetabolism of Polychlorinated Biphenyls (PCBs). unicartagena.edu.co
Degradation ProductBreakdown of phenoxyherbicides (e.g., 2,4-D) and biocides (e.g., PCP). cpcb.nic.inpjoes.compops.int
Natural BiotransformationSynthesis by fungi (e.g., Hypholoma) and plants. cpcb.nic.inpjoes.com
DecompositionChlorination of natural phenols in soil and water during organic matter decay. pjoes.comresearchgate.net

Advanced Analytical Methodologies for 4 Chloro 2 Phenylphenol Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For the analysis of 4-Chloro-2-phenylphenol, both gas and liquid chromatography, as well as capillary electrophoresis, are extensively utilized.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds like this compound. The compound can be analyzed directly or after a derivatization step to enhance its volatility and improve its chromatographic behavior.

A Flame Ionization Detector (FID) is a common and robust detector for the analysis of organic compounds. epa.goviltusa.com While it offers good sensitivity for a wide range of organic molecules, its selectivity for halogenated compounds is limited. For underivatized phenols, GC-FID is a viable analytical approach. epa.gov

An Electron Capture Detector (ECD) offers significantly higher sensitivity and selectivity for halogenated compounds, making it particularly well-suited for the analysis of this compound. iltusa.comgcms.cz The presence of a chlorine atom in the molecule's structure makes it highly responsive to ECD, allowing for detection at trace levels. gcms.cz This is especially beneficial when analyzing environmental samples where the concentration of the analyte may be very low. gcms.cz U.S. EPA Method 8041A outlines procedures for the analysis of phenols using GC with either FID or ECD, and includes options for derivatization to improve analysis. epa.gov

Table 1: GC Parameters for Phenol (B47542) Analysis

Parameter Typical Value/Condition
Column Type Fused-silica open-tubular wide-bore column epa.gov
Detector Flame Ionization Detector (FID) or Electron Capture Detector (ECD) epa.gov
Injection Mode Splitless thermofisher.com
Derivatization Optional, using agents like diazomethane or pentafluorobenzyl bromide (PFBBr) epa.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including phenols that may not be sufficiently volatile for GC analysis. ust.hk

UV detection is a common method used in HPLC for the quantification of phenolic compounds. scirp.org A study on the simultaneous determination of phenol and related compounds in tap water utilized HPLC with UV detection after pre-column derivatization. scirp.org This approach demonstrated good separation and linearity for a range of phenols, including 2-phenylphenol (B1666276) and 4-chlorophenol (B41353). scirp.org

Fluorescence detection can offer enhanced sensitivity and selectivity for compounds that fluoresce. ust.hkresearchgate.net While not all phenols are naturally fluorescent, derivatization techniques can be employed to introduce a fluorescent tag to the molecule, thereby significantly lowering the detection limits. researchgate.net The choice between UV and fluorescence detection often depends on the required sensitivity and the complexity of the sample matrix.

Table 2: HPLC Conditions for Phenol Analysis

Parameter Example Condition
Technique Reversed-phase liquid chromatography (RP-LC) lcms.cz
Detector UV Diode array (e.g., 270-320 nm) lcms.cz or Fluorescence Detector ust.hk
Mobile Phase A gradient of 0.1% Acetic Acid in Water and 0.1% Acetic Acid in Methanol lcms.cz
Derivatization Pre-column derivatization with agents like 4-nitrobenzoyl chloride can be used for UV detection scirp.org

Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of phenols. jcsp.org.pk It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. While specific applications for the direct analysis of this compound are not as extensively documented as GC and HPLC methods, CE coupled with various detection modes, including electrochemical detection, has been reported for the determination of chlorophenols. jcsp.org.pk A microfluidic system based on CE with an integrated amperometric detector has been developed for the analysis of organic peroxides, showcasing the potential of this miniaturized platform for rapid environmental screening. nih.gov

Mass Spectrometry for Confirmatory Analysis and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique that provides detailed structural information about molecules by measuring their mass-to-charge ratio. nih.gov When coupled with a chromatographic separation technique like GC or LC, it becomes an indispensable tool for the unambiguous identification and confirmation of this compound, even in complex matrices. nih.gov

GC-MS is commonly used for the analysis of a wide range of toxic compounds, including chlorophenols in water and soil. nih.gov It is often used as a confirmatory technique following an initial screening with a less specific detector. epa.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly valuable for metabolite profiling. nih.gov It can be used to identify and quantify the metabolites of this compound in biological samples, which is essential for understanding its biotransformation pathways. A study on ortho-phenylphenol, a related compound, successfully used LC-MS/MS to measure its sulfate (B86663) and glucuronide metabolites in human urine. nih.gov This highlights the capability of LC-MS/MS for sensitive and specific metabolite analysis. Untargeted metabolomics experiments using high-resolution mass spectrometry can help in the identification of a wide range of metabolites without the need for reference standards for each one. mdpi.com

Table 3: Mass Spectrometry Approaches for Phenol Analysis

Technique Application Key Features
Gas Chromatography-Mass Spectrometry (GC-MS) Confirmatory analysis of this compound in environmental samples. nih.gov Provides structural information for unambiguous identification. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Metabolite profiling in biological fluids. nih.gov High sensitivity and specificity for identifying biotransformation products. nih.gov
High-Resolution Mass Spectrometry (HRMS) Untargeted metabolomics to discover novel metabolites. mdpi.com Allows for the identification of unknown compounds based on accurate mass measurements. illinois.edu

Electrochemical Sensing Methods for Real-Time Monitoring

Electrochemical sensors offer a promising alternative to traditional chromatographic methods for the rapid and real-time monitoring of this compound. soton.ac.ukmdpi.com These sensors are typically low-cost, portable, and capable of providing on-site measurements, which is highly advantageous for environmental monitoring. soton.ac.uk

The principle of electrochemical detection is based on the oxidation or reduction of the target analyte at an electrode surface, which generates a measurable electrical signal. The development of novel electrode materials, including nanomaterials, has significantly enhanced the sensitivity and selectivity of these sensors. mdpi.com For instance, a voltammetric sensor fabricated by modifying a carbon paste electrode with a composite of Fe3O4 nanoparticles and an ionic liquid was successfully used for the simultaneous determination of 2-phenylphenol and 4-chlorophenol. nih.govresearchgate.net The sensor exhibited a wide linear dynamic range and good recovery in various water samples. nih.govresearchgate.net Another study reported on the electrochemical sensing of 4-chlorophenol using plasma-treated multilayer graphene, demonstrating that the oxidation process is irreversible. soton.ac.uk Electrochemical aptamer-based (EAB) sensors are an emerging technology that can provide continuous, real-time measurements of specific molecules in complex environments. nih.gov

Table 4: Characteristics of Electrochemical Sensors for Phenolic Compounds

Sensor Type Key Features
Voltammetric Sensor Can be used for the simultaneous determination of multiple phenolic compounds. nih.govresearchgate.net
Amperometric Sensor Offers rapid measurements and high sensitivity. nih.gov
Aptamer-Based Sensor Enables continuous, real-time monitoring. nih.gov

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in complex matrices such as soil, sediment, water, and biological tissues often requires a sample preparation step to isolate and concentrate the analyte and remove interfering substances. chromatographyonline.com The choice of the extraction method depends on the nature of the sample matrix and the analytical technique to be used.

Commonly used techniques for sample preparation include:

Liquid-Liquid Extraction (LLE): This is a traditional method for extracting analytes from aqueous samples into an immiscible organic solvent.

Solid-Phase Extraction (SPE): This technique is widely used for the preconcentration of analytes and the cleanup of complex samples. chromatographyonline.com It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. chromatographyonline.com

Solid-Phase Microextraction (SPME): This is a solvent-free extraction method that uses a coated fiber to extract analytes from a sample. chromatographyonline.com

For GC analysis, it may be necessary to exchange the extraction solvent to one that is compatible with the detector. epa.gov For instance, if an ECD is used, a non-halogenated solvent is required. epa.gov Proper sample preparation is critical for achieving accurate and reproducible results, especially when dealing with trace levels of contamination. gcms.cz

Pressurized Liquid Extraction (PLE) Techniques

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting organic compounds from solid and semi-solid samples. PLE utilizes elevated temperatures and pressures, which allows for the use of liquid solvents above their atmospheric boiling points. These conditions enhance the extraction efficiency by increasing the solubility and mass transfer of the analyte while decreasing the viscosity and surface tension of the solvent.

For the extraction of chlorophenols, including compounds structurally similar to this compound, from various matrices, several parameters are optimized to achieve high recovery rates. These parameters include the choice of solvent, temperature, pressure, and extraction time.

Research Findings on PLE of Chlorophenols:

The table below summarizes typical conditions used in the PLE of chlorophenols from solid matrices.

ParameterOptimized ConditionRationale
Solvent Acetonitrile (B52724), Acetone, Methanol, or mixtures with waterEffective in solubilizing a wide range of phenolic compounds.
Temperature 100 °CIncreases extraction efficiency without causing thermal degradation of the analytes.
Pressure 1500 psiMaintains the solvent in its liquid state at elevated temperatures.
Static Cycles 2 cyclesAllows for sufficient time for the solvent to penetrate the sample matrix and dissolve the analyte.
Flush Volume 60% of cell volumeEnsures complete transfer of the extracted analyte from the extraction cell.

This data is based on studies of chlorophenols and related compounds and represents a general approach for the extraction of this compound.

Solid-Phase Extraction (SPE) for Clean-up and Pre-concentration

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the clean-up and pre-concentration of analytes from liquid samples. The principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. This process not only purifies the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis.

For the analysis of phenols and chlorophenols in aqueous samples, reversed-phase SPE is commonly employed. A variety of sorbent materials are available, with polymeric sorbents often being preferred due to their high surface area and stability over a wide pH range.

Key Considerations for SPE of this compound:

Sorbent Selection: Polystyrene-divinylbenzene (PS-DVB) based sorbents are effective for the retention of phenolic compounds from aqueous matrices. tcichemicals.com

Sample pH: The pH of the sample should be adjusted to ensure that the phenolic compounds are in their neutral form to enhance their retention on the reversed-phase sorbent.

Elution Solvent: A polar organic solvent, such as methanol or acetonitrile, is typically used to elute the retained analytes from the sorbent.

The following table outlines a general SPE procedure for the pre-concentration of chlorophenols from water samples.

StepSolvent/ReagentPurpose
Conditioning Methanol followed by deionized waterTo activate the sorbent and ensure reproducible retention.
Sample Loading Aqueous sample (pH adjusted)The analyte is retained on the sorbent.
Washing Deionized waterTo remove interfering polar compounds.
Elution Methanol or AcetonitrileTo desorb the analyte from the sorbent.

Derivatization Strategies for Enhanced Detection

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. However, polar compounds like phenols often exhibit poor chromatographic behavior, leading to peak tailing and reduced sensitivity. Derivatization is a chemical modification process that converts polar functional groups into less polar and more volatile derivatives, thereby improving their GC performance. For this compound, common derivatization strategies include silylation and acetylation.

Silylation:

Silylation involves the replacement of the active hydrogen in the hydroxyl group of the phenol with a trimethylsilyl (TMS) group. A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically fast and can be carried out at room temperature, especially when acetone is used as the solvent. researchgate.netnih.gov

A study on the silylation of various chlorophenols demonstrated that the derivatization with BSTFA in acetone can be completed quantitatively within 15 seconds at room temperature. nih.gov

Acetylation:

Acetylation involves the reaction of the phenolic hydroxyl group with an acetylating agent, such as acetic anhydride or acetyl chloride, to form an ester derivative. This derivatization can be performed in-situ in the sample matrix.

The following table summarizes common derivatization reagents and their reaction conditions for the analysis of chlorophenols.

Derivatization StrategyReagentTypical Reaction ConditionsResulting Derivative
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Room temperature in acetone for 15 secondsTrimethylsilyl ether
Acetylation Acetic anhydrideIn the presence of a base catalystAcetate (B1210297) ester

These derivatization techniques significantly enhance the volatility and thermal stability of this compound, leading to improved chromatographic peak shape, increased sensitivity, and lower detection limits in GC-based analyses, particularly when coupled with mass spectrometry (GC-MS).

Biochemical and Molecular Interaction Studies of 4 Chloro 2 Phenylphenol Non Human Clinical

Mechanisms of Antimicrobial Activity

The antimicrobial properties of 4-Chloro-2-phenylphenol are a significant area of scientific investigation nih.gov. As a member of the phenolic group of compounds, its mechanism of action is primarily associated with its ability to interact with and disrupt microbial cellular structures and functions solubilityofthings.comlumenlearning.comnih.gov.

This compound is recognized as a membrane-active agent solubilityofthings.com. Its primary mode of antimicrobial action involves the disruption of microbial cell membranes solubilityofthings.comlumenlearning.com. This disruption leads to a cascade of detrimental effects, including the leakage of essential intracellular components and the denaturation of vital proteins lumenlearning.com. Phenolic compounds, in general, are known to cause progressive leakage of intracellular constituents, with the release of potassium ions (K+) being an early indicator of membrane damage nih.gov.

The lipophilic nature of this compound, enhanced by the presence of the chlorine atom, facilitates its partitioning into the lipid-rich environment of the cell membrane researchgate.net. This interaction disrupts the membrane's structural integrity and functionality. While it is understood that biocides like this compound have multiple target sites within a microbial cell, the initial and most critical interaction is with the cell membrane europa.euservice.gov.uk. This multi-target mechanism makes the development of general bacterial resistance less likely to occur through a single specific modification of a target site europa.eu.

Studies on the related compound o-phenylphenol (OPP) have provided further insights into the molecular pathways affected. Microarray analysis of Staphylococcus aureus exposed to OPP revealed significant changes in gene expression related to cell wall biosynthesis, specifically involving the inhibition of enzymes in the lysine (B10760008) and Diaminopimelic acid (DAP) biosynthesis pathway nih.gov. These components are crucial for the formation of the peptidoglycan cell wall nih.gov. This suggests that in addition to membrane disruption, chlorinated phenols may also interfere with specific metabolic pathways essential for microbial survival nih.gov.

The antimicrobial efficacy of phenolic compounds is significantly influenced by their chemical structure, particularly the nature and position of substituents on the phenyl ring. The introduction of a chlorine atom into a biologically active molecule can substantially enhance its activity researchgate.net.

Several factors contribute to the structure-activity relationship of chlorinated phenylphenols:

Lipophilicity : The addition of a chlorine atom increases the lipophilicity of the molecule researchgate.net. This enhanced lipophilicity facilitates the compound's ability to penetrate the lipid-rich cell membranes of microorganisms, which is a key step in its antimicrobial action solubilityofthings.comresearchgate.net.

Electronic Effects : The electron-withdrawing nature of the chlorine atom influences the electronic distribution within the molecule, which can affect its interaction with biological targets researchgate.netjst.go.jp.

Positional Isomerism : The position of the chlorine atom on the phenyl ring is critical to its biological activity. Studies on chloro-substituted phenylphenols have shown that different isomers exhibit varying levels of toxicity and selective activity against different microorganisms researchgate.nettandfonline.com. For instance, research on 1-(4-phenoxymethyl-2-phenyl- nih.govtandfonline.comdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives showed that mono-chlorine substitution at position 4 of the phenyl ring had a negative effect on antifungal activity, while substitution at other positions had varying effects icm.edu.pl.

Hydroxyl Group : The phenolic hydroxyl group is an essential element for the antibacterial activity of these compounds biosynth.com. It can participate in hydrogen bonding with biological macromolecules, contributing to enzyme inhibition and disruption of protein structures .

Research on a series of nitro-substituted phenylphenols also highlighted the importance of substituent positioning, with dinitro-o-phenylphenol showing the highest herbicidal activity tandfonline.com. While not a direct measure of antimicrobial efficacy, this demonstrates the principle that the specific arrangement of functional groups on the phenylphenol backbone is a key determinant of biological activity.

FeatureInfluence on Antimicrobial Activity
Chlorine Atom Increases lipophilicity, enhancing membrane penetration. researchgate.net
Hydroxyl Group Essential for activity; participates in hydrogen bonding. biosynth.com
Substituent Position Critically affects the level and selectivity of activity. researchgate.nettandfonline.comicm.edu.pl

Enzyme and Receptor Binding Affinity Studies (In Vitro/In Silico)

The interaction of this compound with specific enzymes and receptors is a key aspect of understanding its biological activity and potential for off-target effects.

In vitro studies have demonstrated that hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are structurally related to this compound, can bind to the bovine calf uterine estrogen receptor unicartagena.edu.co. This suggests that chlorinated phenolic compounds have the potential to interact with steroid hormone receptors. This compound itself is listed as a potential endocrine disruptor due to its structural similarity to compounds known to bind to such receptors unicartagena.edu.co.

Furthermore, studies on the related compound o-benzyl-p-chlorophenol have indicated that it can inhibit hepatic bilirubin (B190676) glucuronyl transferase activity in vitro nih.gov. This suggests a potential for chlorinated phenols to interfere with phase II metabolism enzymes. The mechanism of toxicity for o-phenylphenol is thought to involve the saturation of detoxification enzymes at high doses, leading to an increase in oxidative metabolites epa.gov.

While specific in silico molecular docking studies for this compound are not widely available in the reviewed literature, such studies are a common approach for predicting the binding affinity of small molecules to biological targets nih.govresearchgate.netelsevierpure.com. For instance, molecular docking has been used to explore the interaction of other phenolic derivatives with various enzymes, including the main protease of SARS-CoV-2 and urease enzymes researchgate.net. These computational methods can provide valuable insights into the potential binding modes and affinities of this compound with various microbial and mammalian enzymes and receptors. The presence of a trifluoromethyl group in a similar compound, 4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol, is noted to influence its interaction with biological targets, highlighting the importance of specific chemical moieties in binding affinity smolecule.com.

Non-Human Mammalian Metabolism and Biotransformation Pathways

The metabolism of chlorinated phenols in non-human mammals has been a subject of toxicological research nih.govnih.gov. In experimental mammals, these compounds are primarily eliminated through the urine inchem.orgwho.int.

The primary route of biotransformation for chlorinated phenols is conjugation inchem.org. This involves the attachment of endogenous molecules to the chlorophenol, which increases its water solubility and facilitates its excretion. The two main conjugation pathways are:

Glucuronidation : The formation of glucuronide conjugates is a major metabolic pathway for many chlorophenols inchem.org.

Sulfation : The formation of sulfate (B86663) conjugates is another significant pathway for the metabolism of these compounds inchem.org.

The relative importance of these two pathways can vary depending on the specific chlorophenol and the animal species. For example, in mice, the metabolism of hexachlorocyclohexane, which produces chlorinated phenol (B47542) metabolites, resulted in both sulfate and glucuronide conjugates of 2,4,6-trichlorophenol (B30397) and 2,4-dichlorophenol (B122985) inchem.org.

In rats, administration of lindane (gamma-hexachlorocyclohexane) also led to the urinary excretion of glucuronide and sulfate conjugates of various trichlorophenols and tetrachlorophenols inchem.org. It has been noted that in terms of glucuronide formation of pentachlorophenol (B1679276), the rat is likely a better model for humans than the monkey inchem.org.

Studies on o-phenylphenol (OPP) in B6C3F1 mice showed that the compound is well-absorbed orally and extensively metabolized, with the majority of the administered dose being excreted in the urine and feces europa.eu. At high doses, there is evidence of saturation of the phase II detoxification pathways, leading to an increase in oxidative metabolites such as phenylhydroquinone (B131500) (PHQ) and phenylbenzoquinone (PBQ) epa.gov. The formation of these reactive metabolites is considered to be a key factor in the toxicity of OPP at high doses epa.gov.

Animal ModelMetabolic PathwayKey Findings
Mice Glucuronidation, SulfationMetabolism of HCH yields glucuronide and sulfate conjugates of trichlorophenols and dichlorophenols. inchem.org
Rats Glucuronidation, SulfationLindane administration results in urinary excretion of conjugated trichlorophenols and tetrachlorophenols. inchem.org
Rabbits Not specified in detailStudies on 2,4,5-trichlorophenol (B144370) showed slight kidney and liver changes at high doses. epa.gov

Interactions with Non-Target Biological Systems (e.g., Insect Repellency)

Beyond its intended antimicrobial applications, this compound and related compounds can interact with a variety of non-target biological systems.

One notable activity is its effect on nematodes. This compound has been identified as a plant secondary metabolite with nematicidal activity against Meloidogyne incognita, a species of root-knot nematode nih.gov. This indicates that the compound can have lethal effects on certain invertebrate organisms. Other phenolic compounds have also been studied for their nematicidal properties, with some showing significant activity against nematode larvae and the ability to suppress egg hatching ird.fr. The mechanism of this nematicidal activity is thought to involve the formation of quinones, which are toxic to the nematodes ird.fr.

In the context of insect repellency, while direct studies on this compound are limited, related phenolic compounds have been considered for such applications. For example, o-phenylphenol is mentioned in a patent for an insect repellent composition googleapis.com. This suggests that the phenylphenol chemical structure may have properties that are aversive to certain insects. However, more specific research is needed to determine the insect repellent efficacy of this compound itself.

The use of this compound as a pesticide has been documented, with it being categorized as an antimicrobial epa.gov. This broader classification encompasses its use as a fungicide and bactericide, but also implies its potential to affect other non-target organisms in the environment.

Industrial and Agricultural Applications of 4 Chloro 2 Phenylphenol Non Therapeutic

Formulations as Antimicrobial Agents and Disinfectants in Non-Human Settings

4-Chloro-2-phenylphenol is a recognized antimicrobial agent valued for its efficacy against a variety of microorganisms. ontosight.aisolubilityofthings.com It is frequently incorporated as a key active ingredient in disinfectant formulations designed for surface cleaning and sanitization in non-human settings. Its chemical structure allows it to disrupt bacterial cell membranes, making it an effective component in germicidal products. solubilityofthings.com

These formulations are often complex mixtures designed to combine cleaning and disinfecting actions. Patents describe phenolic synthetic detergent-disinfectant compositions that include this compound, often in combination with its isomer, 6-chloro-2-phenylphenol. google.comgoogle.com These products are typically formulated with other phenolic compounds, such as ortho-phenylphenol, and synthetic detergents to be effective against a broad spectrum of bacteria, including troublesome species like Pseudomonas, even in hard water conditions. google.com

A U.S. EPA-registered product, "Buckingham Pine Odor Disinfectant," lists this compound and 6-chloro-2-phenylphenol among its active ingredients, alongside pine oil and soaps. epa.gov This illustrates its use in commercial disinfectants for general purposes like mopping and cleaning floors and walls. epa.gov The compound and its water-soluble salts can be formulated into liquid concentrates, which are then diluted for use. google.com

Below is a table summarizing typical components found in disinfectant formulations containing this compound.

Component TypeExample Compound(s)Purpose in FormulationSource(s)
Primary Germicide This compound, 6-chloro-2-phenylphenolProvides broad-spectrum antimicrobial activity. google.comgoogle.comepa.gov
Synergistic Phenols Ortho-phenylphenol, 4-t-amylphenolEnhances germicidal efficacy and spectrum. google.comgoogle.com
Detergents/Surfactants Sodium Vegetable Soap, Anionic Dispersing AgentsProvide cleaning properties and help solubilize active ingredients. epa.govgoogle.com
Solvents Isopropanol, Pine OilDissolve components and can add to the cleaning/disinfecting action. epa.govgoogle.com
Builders/Additives Tetrasodium Ethylenediaminetetraacetate, PhosphatesImprove cleaning performance, especially in hard water. epa.govgoogle.com

Role as an Intermediate in Fine Chemical Synthesis (e.g., Dyes, Polymers)

Beyond its direct use as a biocide, this compound and its isomers serve as important intermediates in the synthesis of more complex molecules, including dyes, pigments, and polymers. iloencyclopaedia.orgsolubilityofthings.com The phenol (B47542) and chloro- functional groups on the biphenyl (B1667301) structure provide reactive sites for further chemical modification. ontosight.ai

In the realm of dye manufacturing, related chlorophenols are used in the synthesis of various dyestuffs. iloencyclopaedia.org For instance, 2-chloro-4-phenylphenol (B167023) can be a precursor in the production of azo dyes. The synthesis of metal complexes with derivatives of this compound has been explored, with some of these complexes having applications as pigments. epa.govresearchgate.net

The compound is also implicated in polymer science. The parent compound, 2-phenylphenol (B1666276), is used to manufacture resins and other rubber chemicals. wikipedia.orgatamanchemicals.com Research has demonstrated the anodic polymerization of phenylphenols to create polymer films. researchgate.net These films can be functionalized, for example, by incorporating other molecules to create materials for specialized applications like chemical sensors. researchgate.net Furthermore, 2-chloro-4-phenylphenol is used as a preservative agent in polymer films, where it binds to the polymer and prevents microbial invasion. biosynth.com

Applications in Agricultural Fungicides and Preservatives (Post-Harvest Treatments)

One of the most significant applications of this compound and its parent compound, o-phenylphenol (OPP), is in agriculture as a fungicide, particularly for post-harvest treatments. wikipedia.orgresearchgate.net For over four decades, OPP and its sodium salt (SOPP) have been used to protect harvested fruits and vegetables from fungal and microbial damage during storage and transport. inchem.orgfao.org

The primary application is the post-harvest treatment of citrus fruits (such as oranges, lemons, and grapefruit) and other produce like pears, apples, and cherries to control storage diseases. inchem.orgfao.orgnih.gov The treatment helps prevent losses from rots and molds caused by a variety of phytopathogenic fungi. inchem.org Application methods typically involve dipping the fruit in an aqueous solution of the compound or its sodium salt. fao.orgnih.gov It is also used to disinfect seed boxes. wikipedia.org The compound is sometimes included in synergistic fungicidal compositions alongside other agents to broaden the spectrum of activity. google.comgoogle.com

The table below lists some of the agricultural applications and the fungi they target.

Crop TypeApplicationTarget Fungi (Examples)Source(s)
Citrus Fruits Post-harvest dip or wax coatingPenicillium digitatum, Penicillium italicum (Green and Blue Mold) fao.orgnih.govgoogle.com
Pome Fruits (Apples, Pears) Post-harvest treatmentGloeosporium spp., Penicillium expansum fao.orgnih.gov
Stone Fruits (Cherries, Peaches) Post-harvest treatmentMonilinia spp. (Brown Rot) inchem.orgnih.gov
General Disinfection of seed boxes/equipmentGeneral microbial and fungal contaminants wikipedia.org

Use in Material Science and Specialty Chemical Development

This compound and related compounds are utilized in material science for their ability to impart preservative qualities to materials and to act as building blocks for specialty chemicals. biosynth.comsmolecule.com Its inclusion in materials like polymer films can prevent microbial degradation. biosynth.com

The parent compound, 2-phenylphenol, is notably versatile and is used in the synthesis of new plastics, resins, and other polymer materials where it can function as a stabilizer or a flame retardant. atamanchemicals.com Specifically, 2-phenylphenol is a precursor to a commercial fire retardant. wikipedia.org

The development of specialty materials can leverage the unique chemical properties of these compounds. smolecule.com For example, the electrochemical polymerization of phenylphenols can produce thin films on substrates, creating surfaces with specific properties for applications like advanced chemical sensing in organic media. researchgate.net

Application AreaSpecific UseFunction/BenefitSource(s)
Polymer Science Preservative in polymer filmsPrevents microbial invasion and material degradation. biosynth.com
Polymer Science Intermediate for resins and plasticsActs as a building block for polymer synthesis. atamanchemicals.com
Specialty Chemicals Precursor to fire retardantsUsed in the synthesis of flame-retardant additives. wikipedia.org
Material Science Component in sensor developmentForms electro-polymerized films for chemical detection. researchgate.net

Structure Activity Relationship Sar and Derivative Synthesis Research

Systematic Investigations of Structural Modifications on Efficacy and Environmental Fate

The relationship between the structure of 4-chloro-2-phenylphenol and its activity and environmental impact is a critical area of study. As a chlorinated phenol (B47542), its properties are heavily influenced by the presence and position of the chlorine atom and the phenyl group on the phenol ring. solubilityofthings.com

Research into the structure-activity relationship (SAR) of chlorophenols like this compound aims to understand how structural changes can improve desired characteristics, such as antimicrobial efficacy, while reducing undesirable ones, like toxicity and environmental persistence. solubilityofthings.com The bulky phenyl group and the chlorine substituent are key to its biological activity, enabling it to interact with and disrupt bacterial cell membranes. solubilityofthings.com

Modifications to the phenolic hydroxyl group have been shown to significantly alter the compound's activity. For instance, studies on related phenylphenols indicate that derivatives without a free hydroxyl group, such as acetate (B1210297) and oxyacetic acid derivatives, are generally less toxic than the parent compound. tandfonline.com This suggests that the free hydroxyl group is crucial for the compound's primary mode of action.

The environmental fate of this compound is also closely linked to its structure. Chlorinated compounds are often scrutinized for their potential to persist in the environment and bioaccumulate. solubilityofthings.com Research in this area focuses on understanding the degradation pathways of this compound. The position of the chlorine atom can affect the compound's susceptibility to degradation by microorganisms or photochemical processes. For example, the environmental transformation of related pesticides like 4-chloro-2-methylphenoxyacetic acid (MCPA) leads to the formation of other phenolic compounds, highlighting the importance of understanding these degradation pathways. pjoes.com

Synthesis and Characterization of Novel Aminomethylated Derivatives

The synthesis of new derivatives of chlorophenylphenols is an active area of research, with a focus on creating compounds with enhanced or specific properties. Aminomethylation, a type of Mannich reaction, is one method used to introduce an aminomethyl group onto the phenolic ring. This functionalization can lead to novel Mannich bases that may serve as intermediates for the preparation of heterocyclic compounds or possess interesting biological activities themselves. bch.ro

A study on the aminomethylation of the isomer 2-chloro-4-phenylphenol (B167023) demonstrated that the reaction with formaldehyde (B43269) and various secondary amines in ethanol (B145695) at room temperature yields novel aminomethylated 3-chlorobiphenyl-4-ols in good yields. bch.ro These products were characterized using NMR spectroscopy. bch.roresearchgate.net While this research was conducted on an isomer, the methodology provides a framework for the potential synthesis of aminomethylated derivatives of this compound. The introduction of an aminomethyl moiety can influence the compound's solubility, chelating ability, and biological activity. farmaciajournal.com

The general scheme for the aminomethylation of a chlorophenylphenol is as follows:


Figure 1: General Aminomethylation Reaction of a Chlorophenylphenol This figure illustrates the general reaction scheme for the aminomethylation of a chlorophenylphenol, where a secondary amine and formaldehyde are used to introduce an aminomethyl group onto the phenol ring.


The synthesis of a series of aminomethylated derivatives of 2-chloro-4-phenylphenol resulted in a library of novel compounds. bch.ro The characterization data for some of these derivatives are presented below.

Derivative NameAmine UsedYield (%)Melting Point (°C)
2-Chloro-6-(diethylaminomethyl)-4-phenylphenol hydrochlorideDiethylamine78178-180
2-Chloro-6-(piperidin-1-ylmethyl)-4-phenylphenol hydrochloridePiperidine85204-206
2-Chloro-6-(morpholin-4-ylmethyl)-4-phenylphenol hydrochlorideMorpholine82210-212
2-Chloro-6-((4-methylpiperazin-1-yl)methyl)-4-phenylphenol dihydrochlorideN-Methylpiperazine75230-232 (dec.)

Data sourced from a study on the aminomethylation of 2-chloro-4-phenylphenol. bch.ro

Exploration of Chelate-Phenol Adducts for Specific Applications

The ability of the phenolic hydroxyl group in this compound to form complexes with metal ions has been explored through the synthesis of chelate-phenol adducts. These adducts are formed by reacting a metal chelate of a β-dicarbonyl compound with a phenol. google.com The resulting compounds have shown potential as antimicrobial agents and aquatic herbicides. google.com

A patented method describes the preparation of such adducts by reacting a metal salt, a β-dicarbonyl compound, and a phenol, such as 4-(and 6-)-chloro-2-phenylphenol. google.com For example, an aluminum 2,4-pentanedione chelate-4-(and 6-)-chloro-2-phenylphenol adduct has been synthesized. google.com These adducts can also be prepared by reacting a pre-formed metal chelate with the phenol. google.com

The formation of these chelate-phenol adducts can modify the properties of the original phenol, potentially enhancing its stability, solubility, and biological activity. The specific metal and chelating agent used can be varied to fine-tune the properties of the final adduct for specific applications. google.com For instance, copper-containing adducts have been noted for their use as aquatic herbicides. google.com

Metal ChelatePhenol AdductApplication
Aluminum 2,4-pentanedione chelate4-(and 6-)-chloro-2-phenylphenolAntimicrobial agent
Copper 1-phenyl-1,3-butanedione chelate2-bromo-4-phenylphenolAquatic herbicide
Iron 3-methyl-2,4-pentanedione (B1204033) chelate2,3,5,6-tetramethylphenolFungicide

Data sourced from a patent on chelate-phenol adducts. google.com

Comparative Studies with Other Chlorophenol and Phenylphenol Isomers and Analogues

Comparative studies of this compound with its isomers and other related compounds provide valuable insights into how the specific arrangement of substituents on the biphenyl (B1667301) structure influences its chemical and biological properties.

In a systematic study of phenylphenol derivatives for herbicidal activity, this compound was compared with its isomer 2-chloro-4-phenylphenol, as well as o-phenylphenol and p-phenylphenol. tandfonline.com The study found that the position of the substituents had a significant impact on the herbicidal effects. For instance, while both o-phenylphenol and p-phenylphenol showed high activity, their derivatives with modified hydroxyl groups were less toxic. tandfonline.com The study also noted that the ease of certain chemical reactions, such as the formation of aryloxyacetic acid derivatives, varied among the isomers. tandfonline.com

Another study focused on the decomposition of phenylphenol isomers (ortho-, meta-, and para-phenylphenol) and found that their degradation rates and pathways were different. researchgate.net This highlights the role of isomerism in the environmental fate of these compounds.

Quantum chemical studies have also been employed to compare the properties of substituted 4-phenylphenols. A study on 2-chloro-4-phenylphenol (an isomer of the target compound), 2-nitro-4-phenylphenol, and 2-amino-4-phenylphenol (B72062) used Density Functional Theory (DFT) to investigate their structural and electronic properties. researchgate.net Such computational studies help to understand the effect of different substituents (e.g., chloro, nitro, amino) on the molecule's reactivity and potential applications. researchgate.net

The table below summarizes some comparative data on phenylphenol isomers and derivatives.

CompoundProperty/Activity InvestigatedKey Finding
This compoundHerbicidal ActivityPatented for aquatic weed control. tandfonline.com
2-Chloro-4-phenylphenolHerbicidal ActivityReacted easily to form aryloxyacetic acid derivatives. tandfonline.com
o-PhenylphenolHerbicidal ActivityShowed high activity. tandfonline.com
p-PhenylphenolHerbicidal ActivityShowed high activity. tandfonline.com
6-Chloro-2-phenylphenolReactivityDid not easily react to form aryloxyacetic acid derivatives. tandfonline.com
4,6-Dichloro-2-phenylphenolReactivityDid not easily react to form aryloxyacetic acid derivatives. tandfonline.com

This table presents a comparison of different phenylphenol isomers based on their reactivity and reported herbicidal activity. tandfonline.com

Regulatory Science and Environmental Management of 4 Chloro 2 Phenylphenol

International and National Regulatory Status for Environmental Release and Monitoring

The regulation of 4-Chloro-2-phenylphenol varies across different jurisdictions, often as part of broader controls on chlorophenols or hazardous substances. It is recognized as a metabolite of chlorinated biphenyls and can be present as an impurity in certain pesticides. oecd.orgunicartagena.edu.co

In the United States , this compound is subject to the Toxic Substances Control Act (TSCA), which is administered by the Environmental Protection Agency (EPA). nih.govontosight.ai The EPA maintains a list of chemicals under the TSCA, and for some related compounds, a proposed test rule under section 4 of the act has been indicated. nih.gov For instance, 2-Chloro-4-phenylphenol (B167023) is listed as a hazardous substance under the TSCA. ontosight.ai

In Japan , the Ministry of the Environment has included related compounds like 4-chloro-2-methylphenol (B52076) in its initial environmental risk assessment of chemicals. env.go.jp Furthermore, the "Act on the Assessment of Releases of Specified Chemical Substances in the Environment and the Promotion of Management Improvement" includes a wide range of chemical substances, with some chlorinated phenols being listed. japaneselawtranslation.go.jp

In Australia , while specific regulations for this compound are not detailed, a human health tier II assessment has been conducted for the related compound o-benzyl-p-chlorophenol, which has seen use in disinfectants. industrialchemicals.gov.au

The European Chemicals Agency (ECHA) also holds data on related chlorophenols, indicating regulatory interest and data collection activities within the European Union. nih.gov

Regulations can also be influenced by international bodies. The World Health Organization (WHO) has a recommended classification of pesticides by hazard, which can be relevant for products where this compound might be an impurity. who.int

Environmental Quality Standards and Guidelines

Environmental quality standards (EQS) and guidelines are established to protect ecosystems from the adverse effects of chemical contaminants. For this compound and related compounds, these are typically set for water bodies.

In the United Kingdom , the Environment Agency has proposed environmental quality standards for several chlorophenols in water, including 2-chlorophenol, 3-chlorophenol, 4-chlorophenol (B41353), and 2,4-dichlorophenol (B122985). tandfonline.com While a specific standard for this compound is not mentioned, the values for similar compounds provide a benchmark for its potential regulation.

In Canada , the province of British Columbia has established ambient water quality guidelines for various phenols. gov.bc.ca Although this document focuses on non-halogenated phenols, it notes that the Ministry has separate guidelines for chlorophenols. For instance, the Canadian Council of Ministers of the Environment (CCME) has developed guidelines for mono- and dihydric phenols to protect freshwater aquatic life. gov.bc.ca

The following table provides examples of environmental quality standards and guidelines for related chlorophenols.

Table 1: Environmental Quality Standards and Guidelines for Selected Chlorophenols in Water

CompoundJurisdiction/AgencyGuideline ValueWater Use
2-ChlorophenolUK Environment AgencyProposed EQSFreshwater
3-ChlorophenolUK Environment AgencyProposed EQSFreshwater
4-ChlorophenolUK Environment AgencyProposed EQSFreshwater
2,4-DichlorophenolUK Environment AgencyProposed EQSFreshwater
Mono- and dihydric phenolsCCME, Canada4 µg/LFreshwater Aquatic Life

Strategies for Environmental Risk Assessment (Non-Human)

Environmental risk assessment for chemicals like this compound involves a systematic process to evaluate their potential adverse effects on the environment. This assessment typically considers the compound's environmental fate (persistence, bioaccumulation) and its ecotoxicity. The Organisation for Economic Co-operation and Development (OECD) provides a framework for such assessments, as exemplified by the SIDS (Screening Information Dataset) Initial Assessment Report for the related compound 4-chloro-2-methylphenol. oecd.org

The key components of an environmental risk assessment for this compound include:

Exposure Assessment : This involves estimating the Predicted Environmental Concentration (PEC) of the substance in various environmental compartments such as water, soil, and sediment. oecd.org The PEC is calculated based on release estimates from production and use, as well as the compound's environmental distribution, which can be modeled using fugacity models like the Mackay level 1 model. oecd.org For 4-chloro-2-methylphenol, the environmental distribution was predicted to be 56% in water, 33% in air, 6% in soil, and 5% in sediment. oecd.org

Effects Assessment : This step determines the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects on the ecosystem are not expected to occur. oecd.org The PNEC is derived from ecotoxicity data for various aquatic organisms, including fish, daphnids (water fleas), and algae. oecd.org An assessment factor is applied to the toxicity data (e.g., LC50, EC50, NOEC) to account for uncertainties. oecd.org

Risk Characterization : The risk is characterized by comparing the PEC with the PNEC. If the PEC/PNEC ratio is less than 1, the risk is generally considered to be low. oecd.org

The table below presents ecotoxicity data for the related compound 4-chloro-2-methylphenol, which would be used in an effects assessment.

Table 2: Ecotoxicity Data for 4-Chloro-2-methylphenol

OrganismTest DurationEndpointValue (mg/L)Reference
Fish96 hoursLC502.3 - 6.6 oecd.org
Daphnids48 hoursEC500.29 - 1.0 oecd.org
Algae96 hoursEC508.2 oecd.org
Algae96 hoursEC100.89 oecd.org
Fish28 daysNOEC0.5 oecd.org
Daphnia21 daysNOEC0.55 oecd.org

Bioremediation and Abatement Technologies for Environmental Contamination

A variety of technologies have been investigated for the removal of chlorophenols, including this compound, from contaminated water and soil. These can be broadly categorized into physical, chemical, and biological methods. e3s-conferences.org

Physical and Chemical Abatement Technologies:

Adsorption : This method uses porous materials with a large surface area to adsorb chlorophenols. It is considered a mature technology for wastewater treatment. e3s-conferences.org

Ultrafiltration : Laboratory-scale studies using cellulose (B213188) acetate (B1210297) membranes have shown removal efficiencies of up to 85% for 4-chlorophenol and 2,4-dichlorophenol from synthetic wastewaters. researchgate.nettuiasi.ro

Advanced Oxidation Processes (AOPs) : AOPs generate highly reactive hydroxyl radicals to degrade recalcitrant organic pollutants. researchgate.net

Ozonation : This process can effectively degrade chlorophenols. The combination of ozonation with a sequencing batch biofilm reactor (SBBR) has achieved over 90% removal of total organic carbon (TOC) for 4-chlorophenol. tandfonline.comrsc.org The degradation rate is often higher at alkaline pH. bioline.org.br

UV/TiO₂ Photocatalysis : The degradation of 4-chloro-2-methylphenol using UV irradiation in the presence of titanium dioxide (TiO₂) has been studied, with efficiency being improved by the addition of oxidants. researchgate.net

Bioremediation Technologies:

Biological methods utilize the metabolic processes of microorganisms to break down pollutants and are often considered more economically and environmentally friendly than physical or chemical methods. e3s-conferences.org

Bacterial Degradation : Several bacterial strains have been identified that can degrade chlorophenols.

Pseudomonas species, often found in activated sludge, play a significant role in the bioremediation of 4-chlorophenol. nih.gov However, the toxicity of the compound can be a limiting factor. nih.gov

A gram-negative strain, S1, isolated from activated sludge, was found to metabolize 4-chloro-2-methylphenol through a modified ortho-cleavage pathway. nih.gov

Arthrobacter chlorophenolicus A6 can degrade high concentrations of 4-chlorophenol and has been shown to be effective in contaminated soil. diva-portal.org

Fungal Degradation : Some fungi produce enzymes called laccases, which can degrade a range of pollutants, including chlorinated aromatic compounds. cabidigitallibrary.org

Enhanced Bioremediation : Research has focused on enhancing the efficiency of bioremediation.

Co-metabolism : The presence of a more easily degradable substrate can enhance the biodegradation of a more complex compound. mdpi.com

Combined Approaches : Combining physical or chemical treatments with biological processes can improve degradation. For example, pre-treatment with non-thermal atmospheric-pressure plasma can convert 4-chlorophenol into less toxic intermediates, which are then more readily degraded by Pseudomonas putida. nih.gov

The following table summarizes the efficiency of some abatement technologies for chlorophenols.

Table 3: Efficiency of Selected Abatement Technologies for Chlorophenols

TechnologyTarget Compound(s)Removal EfficiencyReference
Ultrafiltration4-Chlorophenol, 2,4-DichlorophenolUp to 85% researchgate.nettuiasi.ro
Ozonation + SBBR4-Chlorophenol>90% TOC removal tandfonline.com
UV/TiO₂4-Chloro-2-methylphenol51.4% (improves with oxidants) researchgate.net
Pseudomonas putida (post-plasma treatment)4-ChlorophenolReduced from 0.137 mM to 0.017 mM in 48h nih.gov
Arthrobacter chlorophenolicus A64-Chlorophenol (175 µg/g in soil)Complete removal within 10 days diva-portal.org

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding

4-Chloro-2-phenylphenol, a chlorinated phenolic compound, is primarily recognized in the scientific literature for its dual identity: as a biocide and as a metabolite of polychlorinated biphenyls (PCBs). Its biocidal properties are leveraged in various disinfectant formulations. nih.govhaz-map.com The mechanism of action for phenolic biocides, in general, involves disruption of the microbial electrochemical gradient and denaturation of proteins. researchgate.net

From an environmental and toxicological standpoint, this compound is a member of the hydroxylated PCBs (OH-PCBs), which are significant metabolites of PCBs. magtech.com.cnnih.gov PCBs are persistent organic pollutants, and their metabolism in organisms, including humans, can lead to the formation of OH-PCBs. nih.govresearchgate.netsciepub.com These metabolites are of particular concern as they can be more toxic than the parent PCB compounds. nih.gov Studies have shown that OH-PCBs can exhibit endocrine-disrupting effects due to their structural similarity to natural hormones. magtech.com.cn The toxicity of OH-PCBs can vary based on their specific structure, with some studies indicating that ortho-chlorinated congeners may have higher potency. nih.gov The presence of this compound and other OH-PCBs has been detected in human samples, highlighting the relevance of understanding their toxicological profiles. nih.govacs.org

Emerging Research Avenues and Methodological Innovations

Recent research is focused on developing more sophisticated and environmentally friendly methods for the detection and analysis of chlorophenols, including this compound. A 2024 review highlights the evolution of pretreatment and analytical techniques, moving towards miniaturization, automation, and the use of green solvents. nih.gov Key advancements include innovations in solid-phase and liquid-phase microextraction techniques and the increasing use of high-resolution mass spectrometry and advanced chromatographic columns for improved detection sensitivity and accuracy. nih.govdntb.gov.ua

Another emerging area of research is the functionalization of phenolic compounds to create novel materials with enhanced properties and applications. While not specific to this compound, the broader field of functionalizing fruit polyphenols for antibacterial applications points to a potential avenue for future research into modifying such compounds for targeted uses. mdpi.com Furthermore, the biodegradation of chlorinated phenols is a significant research focus, with studies exploring microbial strains capable of breaking down these persistent compounds. For instance, research on the fungus Phomopsis sp. has shown its ability to degrade a related compound, 4-chloro-2-methylphenoxyacetic acid, with 4-chloro-2-methylphenol (B52076) as a metabolite. aloki.hu Similarly, studies on the degradation of 4-chloro-2-aminophenol by Burkholderia sp. provide insights into potential bioremediation pathways for related chlorophenolic structures. nih.gov

Socio-Technological Impact and Sustainable Chemistry Perspectives

The industrial use of chlorophenols as intermediates in the synthesis of herbicides, pharmaceuticals, and dyes has been a cornerstone of the chemical industry. rsc.org Their application as biocides in disinfectants like Lysol has also had a significant societal impact on public health and hygiene. wikipedia.org However, the persistence and potential toxicity of chlorinated compounds, including PCBs and their metabolites like this compound, have raised significant environmental and health concerns. nih.govresearchgate.net The socio-economic impact is also a consideration, with studies showing correlations between socio-economic status and exposure levels to PCBs. nih.gov

In response to these concerns, there is a growing emphasis on sustainable chemistry principles in the production and use of phenolic compounds. Research into "green" synthesis methods for chlorophenols aims to reduce the environmental footprint of their production. For example, the development of selective oxychlorination of phenol (B47542) using hydrogen peroxide as a green oxidant represents a move away from traditional chlorination with chlorine gas, which generates significant waste. rsc.org

Furthermore, the scientific community is actively exploring the biodegradation and detoxification of chlorophenols. Ozonation is one method that has been studied for the degradation of related compounds like 4-chloro-2-nitrophenol in industrial wastewater. scholaris.caresearchgate.net The search for sustainable alternatives to traditional phenolic biocides is also a key area of research, with a focus on developing bio-based alternatives from renewable resources like lignin and cardanol to replace petroleum-derived phenols in various applications. nih.gov The development of eco-friendly biocides is a growing market, driven by environmental regulations and consumer demand for greener products. patsnap.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of 4-Chloro-2-phenylphenol?

  • Methodology : Use X-ray crystallography to determine absolute configuration and intermolecular interactions (e.g., hydrogen bonds, C–H⋯π stacking). For dynamic structural analysis, employ NMR spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry. Infrared (IR) spectroscopy can validate hydroxyl and aromatic C–Cl stretches.
  • Example : Crystal data for a derivative (C₆H₅-substituted analog) show orthorhombic symmetry (space group P2₁2₁2₁) with unit cell parameters a = 11.286 Å, b = 11.539 Å, c = 14.740 Å, and Z = 4 .

Q. What synthetic routes are used to prepare this compound derivatives?

  • Methodology : Condensation reactions between aryl amines and ketones (e.g., 1-(5-chloro-2-hydroxyphenyl)ethanone) in methanol, followed by NaBH₄ reduction to stabilize chiral centers. Purification via thin-layer chromatography (chloroform) yields enantiopure products (83.5% yield) .
  • Key Step : Stereochemical control is achieved using enantiopure starting materials (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) .

Advanced Research Questions

Q. How can researchers optimize stereoselectivity in synthesizing this compound derivatives?

  • Methodology :

  • Chiral Induction : Use enantiopure amines (e.g., (R)-configured precursors) to direct stereochemistry during condensation.
  • Reaction Conditions : Lower temperatures (273 K) during NaBH₄ reduction minimize racemization .
  • Validation : Compare experimental optical rotation values with computational (DFT) predictions to confirm enantiomeric excess .

Q. What challenges arise in quantifying trace this compound in environmental samples?

  • Methodology :

  • Sample Prep : Solid-phase extraction (SPE) with divinylbenzene columns, followed by derivatization (ethylation) to enhance GC/MS volatility .
  • Interference Mitigation : Use isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects.
    • Data Table :
AnalyteLOD (ng/L)Recovery (%)Reference Standard
This compound5.292–105Sigma-Aldrich (>97%)

Q. How can conflicting solubility data for this compound be resolved?

  • Methodology :

  • Form-Specific Testing : Compare solubility of free phenol vs. sodium salt (e.g., Sodium 4-chloro-2-phenylphenate, CAS 63992-41-6) in polar (water, ethanol) and nonpolar solvents (hexane) .
  • Controlled Conditions : Standardize pH and temperature (e.g., 25°C) to eliminate variability.

Data Contradiction Analysis

Q. How do weak intermolecular interactions in this compound crystals influence material properties?

  • Analysis :

  • Hydrogen Bonding : Intramolecular O–H⋯N bonds stabilize molecular conformation (bond length: 1.82 Å) .
  • C–H⋯π Interactions : These interactions (observed at 2.75–3.10 Å) contribute to crystal packing density and thermal stability .
    • Resolution : Use Hirshfeld surface analysis to quantify interaction contributions and validate via computational models (e.g., CrystalExplorer).

Experimental Design Considerations

Q. What protocols ensure reproducibility in synthesizing this compound-based chiral ligands?

  • Design :

  • Stepwise Monitoring : Track reaction progress via LC-MS to identify intermediates.
  • Crystallization : Grow single crystals from n-hexane to ensure purity (>98% by HPLC) .
    • Troubleshooting : If yields drop below 80%, re-optimize stoichiometry (amine:ketone ratio ≥1:1) and solvent polarity (methanol > THF) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-phenylphenol
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-phenylphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.